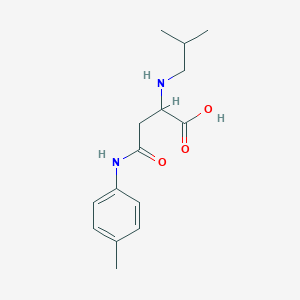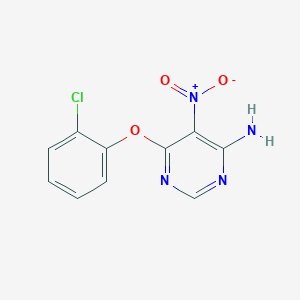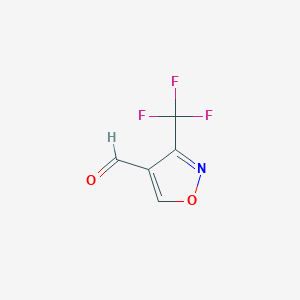
Varioxepine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Varioxepine A is a fungal metabolite originally isolated from P. variotii . It is characterized by a structurally unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif . It is active against the plant pathogenic fungus F. graminearum .
Synthesis Analysis
This compound was isolated from the marine algal-derived endophytic fungus Paecilomyces variotii . The unambiguous assignment of the planar structure and relative configuration was precluded by NMR experiments and solved by single crystal X-ray analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a new oxa-cage . It is a 3H-oxepine-containing alkaloid . The absolute configuration was established by DFT conformational analysis and TDDFT-ECD calculations .Physical And Chemical Properties Analysis
This compound has a molecular formula of C26H29N3O5 and a formula weight of 463.5 . It is a solid in its pure form .Aplicaciones Científicas De Investigación
Novel Alkaloid with Unique Structure
Varioxepine A is a novel 3H-oxepine-containing alkaloid, characterized by an unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif. This compound was isolated from the marine algal-derived endophytic fungus Paecilomyces variotii (Zhang et al., 2014). Its unique structural features and the method of isolation highlight its potential in the field of organic chemistry and marine pharmacology.
Antifungal Properties
This compound has demonstrated inhibitory properties against the plant pathogenic fungus Fusarium graminearum. This finding suggests its potential application in the development of new antifungal agents, particularly in agricultural settings to combat crop diseases caused by this fungus (Zhang et al., 2014).
Immunomodulatory Effects
Another compound, Varioxepine B, a derivative from a similar lineage, has shown significant immunomodulatory effects. It suppressed murine splenocyte proliferation and ameliorated liver injury in mice. This indicates a potential research avenue for this compound in immunology, particularly in the context of autoimmune diseases and inflammatory responses (Qi et al., 2020).
Mecanismo De Acción
Target of Action
Varioxepine A is a 3H-oxepine-containing alkaloid . It was isolated from the marine algal-derived endophytic fungus Paecilomyces variotii . The primary target of this compound is the plant pathogenic fungus Fusarium graminearum . This fungus is responsible for causing diseases in plants, and this compound’s ability to inhibit it is of significant interest.
Mode of Action
It is known that this compound inhibits this plant pathogenic fungus . The specific interactions between this compound and its target, leading to this inhibition, are subjects of ongoing research.
Biochemical Pathways
Given its inhibitory effect on Fusarium graminearum , it can be inferred that this compound likely interferes with the biochemical pathways essential for the growth and survival of this fungus
Result of Action
The primary known result of this compound’s action is the inhibition of the plant pathogenic fungus Fusarium graminearum . This suggests that this compound could potentially be used to control diseases caused by this fungus in plants.
Propiedades
IUPAC Name |
(1S,3S,15R,18R)-3-benzyl-19,19-dimethyl-6-propan-2-yl-10,16,20,21-tetraoxa-2,5,8-triazapentacyclo[16.2.1.01,15.02,7.09,15]henicosa-6,8,11,13-tetraen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-16(2)20-21-28-23-25(12-8-9-13-31-23)26(33-19(15-32-25)24(3,4)34-26)29(21)18(22(30)27-20)14-17-10-6-5-7-11-17/h5-13,16,18-19H,14-15H2,1-4H3,(H,27,30)/t18-,19+,25+,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRCCRWGGJKTKC-GZLQHJCCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C3C4(C=CC=CO3)C5(N2C(C(=O)N1)CC6=CC=CC=C6)OC(CO4)C(O5)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2N=C3[C@]4(C=CC=CO3)[C@]5(N2[C@H](C(=O)N1)CC6=CC=CC=C6)O[C@H](CO4)C(O5)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2712336.png)




![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]prop-2-enamide](/img/structure/B2712345.png)

![N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2712348.png)
![8-ethyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712349.png)

![N-(2-cyanophenyl)-N'-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2712352.png)
![N-cycloheptyl-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712353.png)
![N-(3-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2712354.png)